molecular formula C19H18ClN3O2S B2967116 4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide CAS No. 1251547-12-2

4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide

Cat. No.: B2967116
CAS No.: 1251547-12-2
M. Wt: 387.88
InChI Key: KAGZMTDXFJGTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a benzothiazole moiety via an ether linkage (benzothiazol-2-yloxy) and a 2-chlorophenyl carboxamide group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds are critical .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-14-5-1-2-6-15(14)21-18(24)23-11-9-13(10-12-23)25-19-22-16-7-3-4-8-17(16)26-19/h1-8,13H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZMTDXFJGTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Attachment of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a piperidine derivative and the benzothiazole core.

    Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the piperidine ring.

    Reduction: Reduction reactions may target the carboxamide group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Piperidinyl-Benzimidazolone Derivatives

Compounds such as N-(4-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (compound 6, ) share the piperidine-carboxamide backbone but replace the benzothiazole with a benzodiazol-2-one ring. Key differences include:

  • Bioactivity : Benzodiazol-2-one derivatives are optimized as inhibitors of 8-oxoguanine DNA glycosylase (8-OxoG), with bromo- and iodo-substituted variants (e.g., compound 25 , ) showing enhanced selectivity due to halogen bonding .
Parameter Target Compound Compound 6 () Compound 25 ()
Core Heterocycle Benzothiazole Benzodiazol-2-one Benzodiazol-2-one (4-Cl)
Substituent 2-Chlorophenyl 4-Chlorophenyl 4-Iodophenyl
Molecular Weight (Da) ~425 (est.) 354.15 ~450 (est.)
Key Bioactivity Not reported 8-OxoG inhibition 8-OxoG inhibition

Piperidine-Carboxamides with Antituberculosis Activity

highlights 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide , which shares the piperidine-carboxamide scaffold but incorporates a fluorophenyl-oxadiazole group.

  • Structural Divergence : The oxadiazole ring provides rigidity and hydrogen-bond acceptor sites, contrasting with the benzothiazole-ether’s flexibility.
  • Bioactivity: Oxadiazole derivatives exhibit higher binding affinity to Mycobacterium tuberculosis targets (e.g., enoyl-ACP reductase), whereas benzothiazole-containing compounds may prioritize kinase or protease inhibition .

Benzothiazole-Acetamide Derivatives

Compounds like N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide () feature acetamide linkers instead of carboxamides.

  • Functional Impact : The acetamide group reduces steric hindrance but may decrease metabolic stability compared to carboxamides.
  • Synthetic Routes : These derivatives are synthesized via nucleophilic substitution (e.g., chloroacetamide intermediates), whereas the target compound likely uses isocyanate coupling () .

Thiazole- and Morpholine-Containing Analogs

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () replaces benzothiazole with a thiazole ring and adds a morpholine group.

  • Pharmacokinetics : The morpholine moiety enhances solubility but reduces logP (predicted ~2.5 vs. ~3.8 for the target compound) .
  • Target Selectivity : Thiazole derivatives often target kinases (e.g., JAK2/STAT3), whereas benzothiazoles are associated with antimicrobial or anticancer activity .

Research Findings and Structural-Activity Relationships (SAR)

  • Heterocyclic Substitutions : Benzothiazole derivatives generally exhibit superior metabolic stability over benzodiazol-2-one analogs due to reduced susceptibility to oxidative degradation .
  • Halogen Effects : The 2-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in receptors, similar to 4-iodophenyl in compound 25 () .
  • Linker Flexibility : Ether-linked benzothiazole (target) vs. carbonyl-linked benzodiazol-2-one (compound 6) impacts conformational freedom, influencing entropy-enthalpy trade-offs in binding .

Biological Activity

The compound 4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring, a benzothiazole moiety, and a chlorophenyl group. The IUPAC name of the compound is This compound , and its molecular formula is C15H15ClN2O2SC_{15}H_{15}ClN_2O_2S.

Target Enzymes

The primary target of this compound is glutaminase 1 (GLS1) . The inhibition of GLS1 affects glutamine metabolism, leading to decreased production of glutamate, which is crucial for various cellular functions and has implications in cancer metabolism and neurodegenerative diseases.

Anticancer Properties

Research indicates that derivatives of piperidine compounds often exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The IC50 values for these compounds vary widely, indicating different levels of potency .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Studies have shown that piperidine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and certain bacterial infections .

Case Studies and Experimental Data

  • Antibacterial Activity : In vitro studies demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, highlighting the potential for therapeutic applications in infectious diseases .
  • Cytotoxicity Studies : The compound was tested against several cancer cell lines, showing promising results with IC50 values in the micromolar range. For example, one study reported an IC50 value of 15.63 µM against the MCF-7 cell line, comparable to established chemotherapeutic agents .
  • Binding Affinity : Molecular docking studies have suggested that the compound interacts favorably with target proteins involved in cancer progression, indicating its potential as a lead compound for drug development .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameTargetIC50 (µM)Activity
Compound AGLS110Anticancer
Compound BAChE0.08Alzheimer's
Compound CUrease5Antibacterial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.